molecular formula C9H12N2 B021092 1,2,3,4-Tetrahydroquinolin-6-amine CAS No. 103796-41-4

1,2,3,4-Tetrahydroquinolin-6-amine

Cat. No. B021092
M. Wt: 148.2 g/mol
InChI Key: SSEWGJUYSOIDMK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C9H12N2 . It is a derivative of tetrahydroquinoline, which is an organic compound and a semi-hydrogenated derivative of quinoline .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolin-6-amine and its derivatives often involves multicomponent reactions . For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinolin-6-amine is determined by high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations . The saturated part of the molecule allows for the possibility of multiple conformers’ existence .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroquinolin-6-amine are diverse. For instance, it can undergo reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinolin-6-amine has a molecular weight of 148.21 . It is typically stored in a dark place, under an inert atmosphere, at room temperature . Its physical form can be solid, semi-solid, lump, or liquid .

Scientific Research Applications

  • Substrate for Mannich Compounds : It serves as a substrate for Mannich compounds, acting as amines or C-nucleophilic compounds in Mannich condensations, which are crucial in organic synthesis (Möhrle, Tot, & Rüdiger, 1998).

  • Regioselective Synthesis : A base-promoted regioselective synthesis from N-boc-3-piperidone allows for the synthesis of various functional groups, including aryl and heteroaryl, indicating its versatility in chemical synthesis (Shally et al., 2019).

  • Antioxidant Activity : 1,2,3,4-Tetrahydroquinoxalines, related to 1,2,3,4-tetrahydroquinolines, show significant antioxidant activity, suggesting potential in developing treatments or supplements to combat oxidative stress (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

  • Efficient One-Pot Synthesis : A study demonstrates an efficient one-pot synthesis of 1,2,3,4-tetrahydroquinolines using TMSCl-NaI, suggesting a streamlined approach for creating natural products (Kamal, Prasad, & Khan, 2007).

  • Gold-Catalyzed Intramolecular Allylic Amination : This process efficiently produces 1,2-dihydroquinolines, useful for synthesizing bioactive tetrahydroquinolines like angustureine (Kothandaraman, Foo, & Chan, 2009).

  • InCl3-Catalyzed Domino Reaction : Demonstrates a highly efficient synthesis of 1,2,3,4-tetrahydroquinoline derivatives with most products showing cis selectivity, useful in various chemical and pharmaceutical applications (Zhang & Li, 2002).

  • Potential in Antiarrhythmic Drugs : 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives show potent bradycardic activity with negligible influence on blood pressure, indicating potential as a new class of antiarrhythmic drugs (Kakefuda et al., 2003).

  • Synthesis of Natural Alkaloids : A new synthetic approach allows for the synthesis of naturally occurring 2-alkyl-tetrahydroquinolines from Galipea officinalis, providing access to valuable alkaloids (Shahane et al., 2008).

  • Parkinsonism-Inducing Agent : 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline is identified as a novel endogenous amine in mouse brain and Parkinsonian CSF, suggesting a potential link to idiopathic Parkinson's disease (Kotake et al., 1995).

  • Tandem Reductive Amination-SNAr Reaction : This method effectively synthesizes 6-nitro-1,2,3,4-tetrahydroquinolines, showcasing another synthetic utility (Bunce & Nago, 2008).

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEWGJUYSOIDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325752
Record name 1,2,3,4-tetrahydroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinolin-6-amine

CAS RN

103796-41-4
Record name 1,2,3,4-tetrahydroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Ramnauth, J Speed, SP Maddaford… - Journal of medicinal …, 2011 - ACS Publications
Neuronal nitric oxide synthase (nNOS) inhibitors are effective in preclinical models of many neurological disorders. In this study, two related series of compounds, 3,4-dihydroquinolin-2(…
Number of citations: 37 pubs.acs.org
J Ramnauth, P Renton, P Dove… - Journal of medicinal …, 2012 - ACS Publications
Numerous studies have shown that selective nNOS inhibitors could be therapeutic in many neurological disorders. Previously, we reported a series of 1,2,3,4-tetrahydroquinoline-based …
Number of citations: 22 pubs.acs.org
KK Gnanasekaran, T Pouland, RA Bunce… - Bioorganic & Medicinal …, 2020 - Elsevier
SHetA2 (NSC 721689), our lead Flex-Het anti-cancer agent, consists of a thiochroman (Ring A) and a 4-nitrophenyl (Ring B) linked by a thiourea bridge. In this work, several series of …
Number of citations: 8 www.sciencedirect.com
VV Subotin, MO Ivanytsya, AV Terebilenko… - Catalysts, 2023 - mdpi.com
A series of composites containing nanoparticles of NiO (from 1 to 10% by weight per Ni), deposited on NORIT charcoal, was prepared by the decomposition of the Ni 0 complex Ni(cod) …
Number of citations: 2 www.mdpi.com
SM Abuskhuna - 2013 - shareok.org
In the initial project, a one-pot tandem reaction sequence was developed for the preparation of 2,3-dihydro-4-(1H)-quinolinones by a Michael addition-SNAr reaction sequence. The …
Number of citations: 0 shareok.org
SM Abuskhuna - 2013 - search.proquest.com
In the initial project, a one-pot tandem reaction sequence was developed for the preparation of 2, 3-dihydro-4-(1H)-quinolinones by a Michael addition-S N Ar reaction sequence. The …
Number of citations: 0 search.proquest.com

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